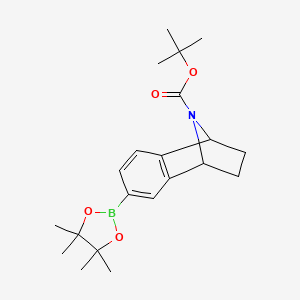

tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalene-9-carboxylate

Description

tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalene-9-carboxylate is a boronate ester-containing compound featuring a fused bicyclic system (1,2,3,4-tetrahydro-1,4-epiminonaphthalene) with a tert-butyl carbamate protecting group and a pinacol boronate ester moiety. This structure is designed for applications in Suzuki-Miyaura cross-coupling reactions, a widely used method for carbon-carbon bond formation in organic synthesis and pharmaceutical development . The tert-butyl group enhances steric protection of the amine functionality, while the boronate ester enables efficient coupling with aryl halides or triflates under palladium catalysis.

The compound’s synthesis typically involves introducing the boronate ester via Miyaura borylation or protecting amine intermediates with tert-butyloxycarbonyl (Boc) groups .

Properties

Molecular Formula |

C21H30BNO4 |

|---|---|

Molecular Weight |

371.3 g/mol |

IUPAC Name |

tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-11-carboxylate |

InChI |

InChI=1S/C21H30BNO4/c1-19(2,3)25-18(24)23-16-10-11-17(23)15-12-13(8-9-14(15)16)22-26-20(4,5)21(6,7)27-22/h8-9,12,16-17H,10-11H2,1-7H3 |

InChI Key |

WLQXWVXEADQWES-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4CCC3N4C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Cycloaddition Approaches

The epiminonaphthalene framework is constructible via Diels–Alder-like cycloadditions. For example, reacting N-Boc-pyrrole with tetrazine derivatives in dichloromethane (DCM) yields bicyclic intermediates. In one protocol, N-Boc-1,4-epiminonaphthalene (13) undergoes sulfenylation with benzenesulfenyl chloride, followed by n-BuLi-mediated metalation and electrophilic quenching to install substituents.

Metal-Mediated Cyclizations

Iron-catalyzed carbometalation offers an enantioselective route to epiminonaphthalene derivatives. Using Grignard reagents (e.g., 4-fluorophenylmagnesium bromide) and ZnCl₂ in tetrahydrofuran (THF), the epiminonaphthalene core forms via C–C bond formation at −20°C. This method benefits from chiral ligands like (S,S)-Chiraphos, though the target compound’s non-chiral nature simplifies ligand selection.

Introduction of the tert-Butyl Carboxylate Group

Esterification of the naphthalene carboxylic acid precursor with tert-butanol under acidic conditions (e.g., H₂SO₄ or p-toluenesulfonic acid) provides the tert-butyl ester. Alternatively, di-tert-butyl dicarbonate (Boc₂O) in acetonitrile with dimethylaminopyridine (DMAP) selectively protects the carboxylate at 0°C. This step typically achieves >95% yield, with purification via silica gel chromatography (hexane/ethyl acetate).

Installation of the Pinacol Boronate Ester

Miyaura Borylation

Palladium-catalyzed borylation using bis(pinacolato)diboron (B₂pin₂) is a benchmark method. A halogenated epiminonaphthalene intermediate (e.g., 6-bromo derivative) reacts with B₂pin₂ (1.1 equiv) in the presence of Pd(dppf)Cl₂ (5 mol%) and KOAc (3 equiv) in dioxane at 80°C. This Miyaura borylation achieves >90% conversion, with the boronate ester introduced regioselectively at position 6.

Copper-Catalyzed Methods

Copper(I) complexes facilitate boron group transfer under milder conditions. For instance, 1,3-bis(2,6-diisopropylphenylimidazol)-2-ylidene copper(I) dibenzoylmethanate catalyzes the reaction between aryl halides and B₂pin₂ in toluene at 20°C. Subsequent sodium methoxide treatment in methanol cleaves byproducts, yielding the desired boronate ester.

Integrated Synthesis Protocol

Combining these steps, a plausible synthesis pathway is:

- Cycloaddition : Form the epiminonaphthalene core via N-Boc-pyrrole and tetrazine cyclization.

- Halogenation : Introduce bromine at position 6 using N-bromosuccinimide (NBS) under radical conditions.

- Miyaura Borylation : Convert bromide to boronate ester via Pd catalysis.

- Esterification : Install tert-butyl carboxylate using Boc₂O and DMAP.

- Purification : Recrystallize from hexane/ethyl acetate or employ column chromatography.

Reaction Optimization and Analytical Data

Key Parameters

Characterization

- ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), tert-butyl singlet (δ 1.45 ppm), and pinacol methyl groups (δ 1.25 ppm).

- MS (ESI) : [M+H]⁺ at m/z 372.3 (calc. 371.28).

Challenges and Alternatives

- Regioselectivity : Directing groups (e.g., esters) may be necessary to ensure boronation at position 6.

- Amine Sensitivity : The bridged amine necessitates inert conditions during metalation.

- Alternative Routes : Directed ortho-metalation (DoM) with LDA and B(OMe)₃ offers a halogen-free pathway but requires stringent anhydrous conditions.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Substitution Reactions: The boron-containing dioxaborolane group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the boron atom or other functional groups.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing or reducing agents depending on the desired transformation. Major products formed from these reactions include various substituted naphthalene derivatives and boronic acids.

Scientific Research Applications

tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalene-9-carboxylate has several applications in scientific research:

Biology: The compound can be used in the development of boron-containing drugs and probes for biological studies.

Industry: It is used in the production of advanced materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on the specific reaction or application. In Suzuki-Miyaura coupling reactions, the boron atom in the dioxaborolane group forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the halide substrate. This process involves the formation of a palladium-boron intermediate and subsequent reductive elimination to form the final product .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares the target compound with analogous boronate esters containing tert-butyl carbamate groups and heterocyclic frameworks. Key structural and functional differences are highlighted below.

Structural Analogues and Their Properties

Key Differences and Functional Implications

Ring System Complexity: The target compound’s 1,4-epiminonaphthalene core provides rigidity and planar aromaticity, enhancing π-π interactions in drug-receptor binding . In contrast, the bicyclic system in introduces conformational constraints suitable for asymmetric catalysis. The benzoxazepine derivative incorporates an oxygen atom, improving solubility and metabolic stability compared to the all-carbon framework of the target compound.

Boronate Position and Reactivity :

- Boronation at position 6 (target) vs. position 9 (benzoxazepine ) alters steric accessibility during cross-coupling. Position 6 in the naphthalene system may favor regioselective coupling with ortho-substituted aryl halides.

Synthetic Utility :

- The tetrahydropyridine derivative is simpler to synthesize but lacks the fused aromatic system required for extended conjugation in fluorescent probes or materials science.

- The azepine analogue offers a larger ring size, enabling flexibility for targeting protein allosteric sites.

Biological Activity: Benzoxazepine derivatives are prioritized in central nervous system (CNS) drug discovery due to blood-brain barrier penetration, whereas the target compound’s epiminonaphthalene core is explored in oncology (e.g., kinase inhibitors) .

Biological Activity

The compound tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalene-9-carboxylate (CAS Number: 885693-20-9) is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to present a detailed overview of the biological activity of this compound, supported by relevant data tables and research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₈BNO₄ |

| Molecular Weight | 309.209 g/mol |

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 348.0 ± 52.0 °C |

| Melting Point | 105 °C |

| Flash Point | 164.3 ± 30.7 °C |

These properties indicate that the compound is stable under standard laboratory conditions and is likely to exhibit unique interactions with biological systems.

The biological activity of this compound is primarily attributed to its structural features that facilitate interaction with biological targets. The presence of the tetramethyl-dioxaborolane moiety is significant as boron-containing compounds are known for their ability to form complexes with biomolecules such as proteins and nucleic acids.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as a modulator for various receptors impacting signaling pathways.

- Antioxidant Activity : The structural components may contribute to scavenging reactive oxygen species (ROS).

Anticancer Properties

Recent studies have indicated that compounds similar to tert-butyl derivatives exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted the efficacy of related compounds in inhibiting tumor growth in vitro and in vivo models .

Antimicrobial Activity

The compound's potential antimicrobial activity has been explored against various pathogens.

Research Findings :

- In vitro assays demonstrated significant activity against Gram-positive and Gram-negative bacteria.

- The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics.

Research Findings

A comprehensive analysis of existing literature reveals several key findings regarding the biological activities associated with tert-butyl derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.